molecular formula C20H25NO2 B5651865 N-(4-isopropylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(4-isopropylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5651865
M. Wt: 311.4 g/mol
InChI Key: SIIAGIMHVNZYAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with specific reagents under controlled conditions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition. This process yielded a compound that was further purified and characterized by various spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The structural analysis of these compounds reveals intricate details about their conformation and bonding. For instance, the crystalline structure of certain analogs has been elucidated, showing that the molecules are linked through N—H⋯O hydrogen bonds, and exhibit both intermolecular and intramolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical properties of N-(4-isopropylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide derivatives include reactions under various conditions to produce targeted compounds with potential biological activities. For example, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can lead to specific acetamide derivatives under optimized conditions (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular conformation, are crucial for understanding the behavior of these compounds. The conformation of N—H bonds and the presence of hydrogen bonds significantly influence the stability and properties of the compounds. The detailed crystallographic analysis provides insights into the molecular geometry and potential interactions in solid-state or solution (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds are determined by their functional groups and molecular structure. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized to study their structure and reactivity, indicating the importance of functional group modifications in altering chemical behavior and potential applications (Nikonov et al., 2016).

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13(2)17-8-10-18(11-9-17)21-19(22)12-23-20-15(4)7-6-14(3)16(20)5/h6-11,13H,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIAGIMHVNZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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